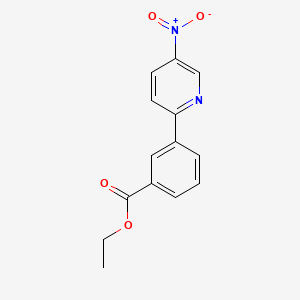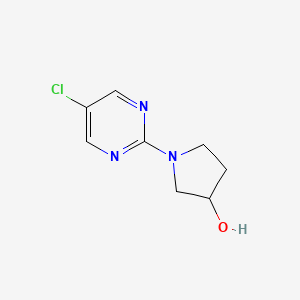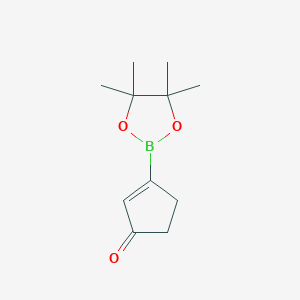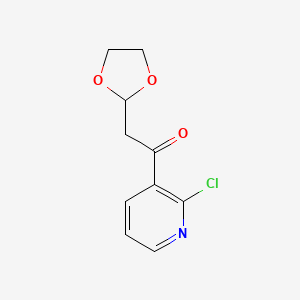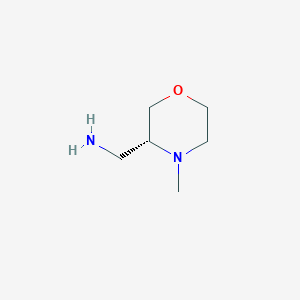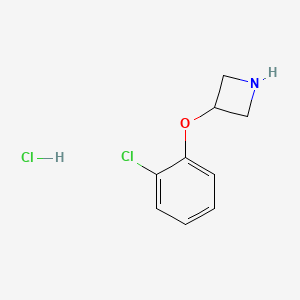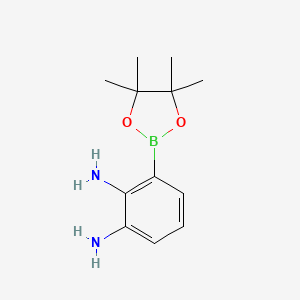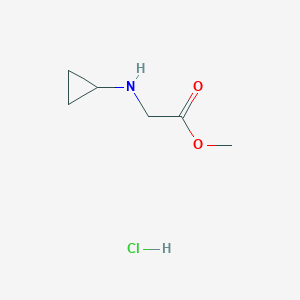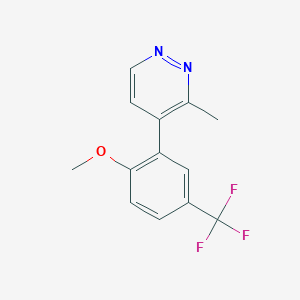![molecular formula C11H7ClN4O B1530499 5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol CAS No. 1331768-90-1](/img/structure/B1530499.png)
5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol
Vue d'ensemble
Description
5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to the compound , has been reported in the literature . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Applications De Recherche Scientifique
Antifungal and Antimicrobial Activities
Synthesis of pyrazolo[1,5-a]pyrimidine derivatives has shown significant antifungal abilities against various phytopathogenic fungi, including Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani (Zhang et al., 2016). Another study highlighted the synthesis of pyrazolopyrimidines with antibacterial activity, demonstrating their potential as antimicrobial agents (He et al., 2020).
Anticancer Properties
Several studies have focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives to evaluate their anticancer properties. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and shown to exhibit potent anticancer activity (Hafez et al., 2016). Another study described the design and synthesis of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines, demonstrating potent in vitro growth inhibition of Mycobacterium tuberculosis (Sutherland et al., 2022).
Interaction with Proteins
Research on the interaction of pyrazolo[1,5-a]pyrimidine derivatives with bovine serum albumin (BSA) has provided insights into the binding mechanisms and potential drug delivery applications. Two water-soluble derivatives were studied for their antibacterial activity and interactions with BSA, indicating that these compounds could effectively quench the intrinsic fluorescence of BSA via a static quenching process (He et al., 2020).
Drug Delivery Systems
A study focused on improving the pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines through the development of albumin nanoparticles and liposomes, aiming to enhance their solubility and bioavailability. This approach represents a promising strategy to advance the clinical application of these compounds as anticancer agents (Vignaroli et al., 2016).
Propriétés
IUPAC Name |
5-chloro-2-pyrazolo[1,5-a]pyridin-3-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O/c12-8-6-13-10(15-11(8)17)7-5-14-16-4-2-1-3-9(7)16/h1-6H,(H,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSATYEXTACNPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C3=NC=C(C(=O)N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



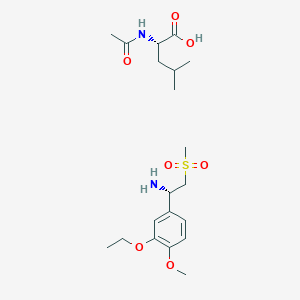
![9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine](/img/structure/B1530417.png)
